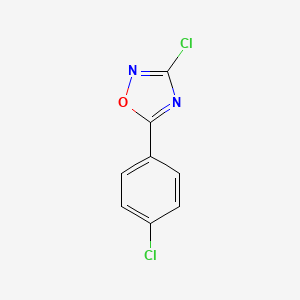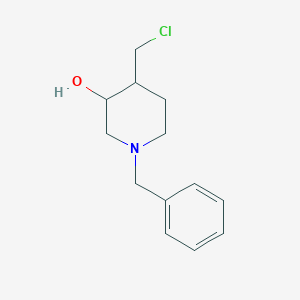![molecular formula C12H22N2 B13971191 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The spiro[5.5]undecane skeleton is chiral, and its chirality is due to the helicity of the spirane skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the use of cyclopropylamine and a suitable spirocyclic precursor. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive γ-aminobutyric acid type A receptor antagonist. This interaction inhibits the receptor’s activity, leading to various physiological effects, including immunomodulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the cyclopropyl group.
1-Oxa-9-azaspiro[5.5]undecane: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties
Uniqueness
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C12H22N2 |
|---|---|
Molekulargewicht |
194.32 g/mol |
IUPAC-Name |
3-cyclopropyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22N2/c1-2-11(1)14-9-5-12(6-10-14)3-7-13-8-4-12/h11,13H,1-10H2 |
InChI-Schlüssel |
VSJVZUAOJSNQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(CCNCC3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


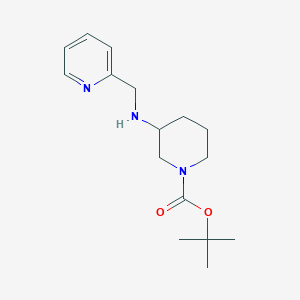
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
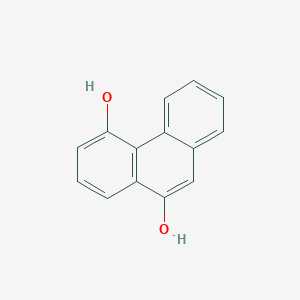
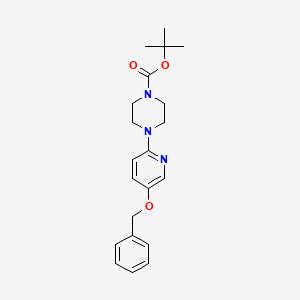
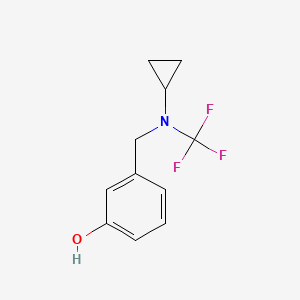

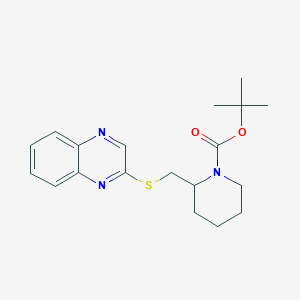
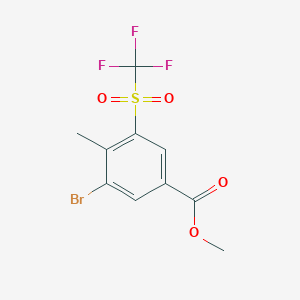
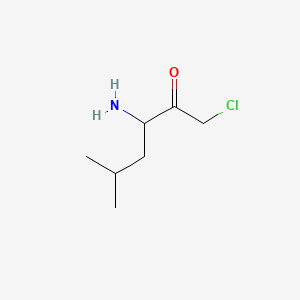
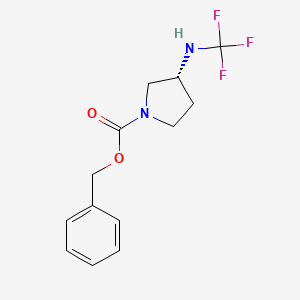
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
